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(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol

Cat. No.: B13624901
M. Wt: 116.16 g/mol
InChI Key: KNDIWOLRRBGYHQ-YFKPBYRVSA-N
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Description

Contextual Significance of Chiral Oxetanes in Contemporary Molecular Design

Chiral oxetanes have emerged as highly valuable structural motifs in modern molecular design, particularly within the field of drug discovery. nih.govnih.gov The four-membered oxetane (B1205548) ring is a strained cyclic ether that combines low molecular weight, high polarity, and a distinct three-dimensional geometry. nih.govacs.orgnih.gov These characteristics make it an attractive component for modifying the physicochemical properties of bioactive molecules.

In medicinal chemistry, oxetanes are frequently employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govacs.orgacs.org The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically labile sites without the corresponding increase in lipophilicity. acs.org As a carbonyl surrogate, the oxetane ring mimics the hydrogen bond accepting capability and spatial orientation of lone-pair electrons, while offering improved metabolic stability and aqueous solubility. nih.govacs.orgresearchgate.net

The incorporation of an oxetane ring can profoundly influence a molecule's properties:

Solubility: The polar nature of the oxetane enhances aqueous solubility, a critical factor for drug bioavailability. nih.govacs.org

Metabolic Stability: Oxetanes can improve metabolic profiles by replacing more susceptible functional groups. acs.orgacs.org

Lipophilicity (LogD): They can reduce lipophilicity, which is often desirable in drug candidates. nih.gov

Basicity of Proximal Amines: The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of nearby amino groups, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic properties. nih.govacs.org

Three-Dimensionality: The puckered, sp³-rich structure of oxetanes provides access to unexplored chemical space and can lead to higher target selectivity compared to flatter aromatic systems. nih.govnih.gov

The synthesis of substituted oxetanes, however, remains a significant challenge due to the inherent ring strain, which makes intramolecular cyclization kinetically less favorable compared to the formation of three-, five-, or six-membered rings. acs.org

Property Influenced by Oxetane IncorporationObserved EffectSignificance in Molecular Design
Aqueous SolubilityIncreaseImproves bioavailability and formulation options. nih.govacs.org
Metabolic StabilityIncreaseEnhances drug half-life by blocking metabolic weak spots. acs.orgacs.org
Lipophilicity (LogD/LogP)DecreaseOptimizes pharmacokinetic profiles (ADME). nih.gov
Molecular ConformationIntroduces distinct 3D geometryCan improve binding affinity and selectivity to biological targets. nih.gov
Basicity (pKa) of adjacent aminesDecreaseFine-tunes ionization state for better cell permeability and target interaction. nih.govacs.org

Strategic Role of Stereospecific Alcohols as Multifunctional Building Blocks

Stereospecific alcohols are fundamental chiral building blocks in organic synthesis, providing access to a vast array of enantiomerically pure compounds, including natural products and pharmaceuticals. researchgate.net The hydroxyl group is a versatile functional handle that can be readily converted into other functionalities, while the defined stereocenter serves as a crucial element for controlling the three-dimensional architecture of the target molecule. The biological activity of many drugs is dependent on a specific stereoisomer, making the synthesis of single-enantiomer compounds essential. enamine.net

Several powerful strategies have been developed for the stereoselective synthesis of chiral alcohols:

Asymmetric Addition to Carbonyls: The addition of organometallic reagents (e.g., Grignard or organozinc reagents) to prochiral ketones and aldehydes in the presence of a chiral catalyst or ligand is a direct method for creating chiral tertiary and secondary alcohols. nih.goveurekaselect.comrsc.orgorganic-chemistry.org

Asymmetric Reduction of Ketones: The enantioselective reduction of prochiral ketones using chiral catalysts, such as those based on Ruthenium (e.g., Noyori hydrogenation catalysts), provides reliable access to a wide range of chiral secondary alcohols with high enantiomeric excess. nih.gov

Enzymatic Kinetic Resolution: Lipases are widely used to resolve racemic alcohols through enantioselective acylation or hydrolysis. rsc.orgjocpr.comnih.gov This method separates a racemic mixture by selectively reacting with one enantiomer, leaving the other unreacted, thereby providing access to both enantiomers. rsc.orgjocpr.com

Dynamic Kinetic Resolution (DKR): This approach combines enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.orgencyclopedia.pub By continuously converting the unwanted enantiomer into the desired one, DKR can theoretically achieve a 100% yield of a single enantiomeric product, overcoming the 50% yield limit of traditional kinetic resolution. acs.orgresearchgate.net

The choice of method depends on the specific substrate and the desired stereochemical outcome. These techniques underscore the importance of chiral alcohols as versatile intermediates for building molecular complexity with precise stereocontrol. acs.orgmdpi.com

Synthetic MethodDescriptionKey Advantages
Asymmetric Addition to KetonesAddition of organometallic reagents to ketones using a chiral catalyst or ligand. nih.govrsc.orgDirect construction of C-C bonds and stereocenters simultaneously. eurekaselect.comorganic-chemistry.org
Asymmetric HydrogenationReduction of a prochiral ketone using H₂ and a chiral metal catalyst (e.g., Ru-BINAP). nih.govHigh efficiency, high enantioselectivity, and broad substrate scope.
Enzymatic Kinetic Resolution (EKR)Enzyme-catalyzed selective reaction of one enantiomer from a racemic mixture of alcohols. rsc.orgjocpr.comHigh enantioselectivity under mild conditions; provides access to both enantiomers. nih.gov
Dynamic Kinetic Resolution (DKR)Combines EKR with in-situ racemization of the unreactive enantiomer. acs.orgencyclopedia.pubOvercomes the 50% theoretical yield limit of standard kinetic resolution. researchgate.net

Current Research Frontiers and Unaddressed Challenges in (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol Chemistry

While the individual components of this compound—chiral alcohols and oxetanes—are well-studied, the specific chemistry of this combined structure presents unique challenges and opportunities. Research frontiers are primarily focused on overcoming the synthetic hurdles to access this and related building blocks efficiently and exploring their utility in constructing novel, functionally complex molecules.

Unaddressed Challenges:

Stereoselective Synthesis: The primary challenge lies in the highly stereoselective synthesis of the target molecule. This requires a robust method for the asymmetric reduction of the prochiral ketone precursor, 1-(3-methyloxetan-3-yl)ethan-1-one. Achieving high enantiomeric excess can be difficult due to the steric hindrance imposed by the adjacent quaternary center of the 3-methyl-3-oxetanyl group.

Synthesis of the Oxetane Core: Accessing the 3,3-disubstituted oxetane precursor itself is not trivial. While 3,3-disubstitution enhances the stability of the oxetane ring against undesired ring-opening, the synthetic routes to these structures are often multi-step and less developed than for other cyclic ethers. nih.govacs.org The limited commercial availability of diverse oxetane building blocks further constrains the rapid generation of analogues for structure-activity relationship studies. nih.govacs.org

Ring Stability and Functional Group Compatibility: The oxetane ring, despite being more stable than an epoxide, is still susceptible to ring-opening under harsh conditions, particularly strong acids. nih.govacs.orgchemrxiv.org This presents a challenge for subsequent chemical transformations involving the secondary alcohol. Any reaction, such as protection, oxidation, or conversion of the hydroxyl group to a leaving group, must be performed under conditions that are compatible with the strained ether to avoid decomposition or rearrangement.

Current and Future Research Frontiers:

Development of Novel Catalytic Methods: A key research frontier is the development of new catalytic systems for the asymmetric synthesis of highly substituted oxetane-containing alcohols. This includes designing chiral Lewis acids or Brønsted acids that can effectively control the stereochemistry of nucleophilic additions or reductions on ketones bearing sterically demanding oxetane substituents. nsf.govrsc.org

Asymmetric Desymmetrization: An alternative and elegant approach involves the asymmetric ring-opening of prochiral 3-substituted oxetanes with a suitable nucleophile. rsc.org Developing methods where an external nucleophile attacks a related prochiral oxetane to generate the this compound scaffold is an active area of interest. nsf.govnih.gov

Application as a Chiral Building Block: The molecule is a prime candidate for use in fragment-based drug discovery and diversity-oriented synthesis. Its unique 3D topology makes it an attractive starting point for creating libraries of novel, sp³-rich compounds. Future research will likely focus on incorporating this building block into larger molecules to probe its impact on biological activity and pharmacokinetic properties, leveraging the combined benefits of the chiral alcohol and the oxetane moiety. nih.gov

Intramolecular Catalysis and Reactions: The proximity of the hydroxyl group to the oxetane ring could be exploited in intramolecular reactions. For example, the alcohol could act as an internal nucleophile to facilitate ring-opening of the oxetane under specific catalytic conditions, leading to more complex chiral tetrahydrofuran (B95107) or other heterocyclic structures. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B13624901 (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1S)-1-(3-methyloxetan-3-yl)ethanol

InChI

InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

KNDIWOLRRBGYHQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1(COC1)C)O

Canonical SMILES

CC(C1(COC1)C)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1s 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Enantioselective Synthesis Strategies and Precision Stereocontrol

Achieving the desired (S)-configuration at the secondary alcohol is the critical challenge. This can be addressed through asymmetric catalysis, biocatalytic methods, or the use of chiral templates.

Asymmetric catalysis offers a powerful and atom-economical route to chiral alcohols. This typically involves the reduction of a prochiral ketone or the addition of a nucleophile to a prochiral aldehyde, guided by a chiral catalyst.

Metal Catalysis : Transition metal complexes with chiral ligands are highly effective for the asymmetric reduction of ketones. For the synthesis of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol, a precursor ketone, (3-methyloxetan-3-yl)ethan-1-one, could be subjected to asymmetric hydrogenation or transfer hydrogenation. Catalysts such as those based on ruthenium, rhodium, or iridium complexed with chiral diphosphine ligands (e.g., BINAP) are well-established for this purpose. liverpool.ac.uk For instance, iridium-tol-BINAP catalysts have been successfully used in the reductive coupling of ketones like oxetanone to form chiral oxetanols. nih.gov Similarly, oxazaborolidine-catalyzed borane (B79455) reductions (CBS reduction) are a reliable method for converting prochiral ketones to chiral secondary alcohols with high enantioselectivity. nih.gov

Brønsted Acid Catalysis : Chiral Brønsted acids, particularly phosphoric acids derived from BINOL, have emerged as powerful organocatalysts for a variety of asymmetric transformations. researchgate.netacs.orgrsc.org While often used to activate imines or carbonyls for nucleophilic attack, they can also catalyze reactions that establish stereocenters. acs.orgnih.gov In the context of this target molecule, a chiral Brønsted acid could catalyze the enantioselective addition of a methyl nucleophile to a precursor aldehyde, 3-methyloxetane-3-carbaldehyde. Additionally, chiral Brønsted acids are known to catalyze asymmetric ring-openings of oxetanes, highlighting their utility in manipulating this heterocyclic core. rsc.org

Table 1: Representative Metal-Catalyzed Asymmetric Reductions of Ketones

Catalyst System Substrate Type Product ee (%) Yield (%)
Ru(II)-diamine-diphosphine Racemic secondary alcohols up to 99 High
Iridium-tol-BINAP Oxetanone >99 80-95
Chiral Oxazaborolidine/BH₃ Aryl methyl ketones 91-98 Good

Data compiled from analogous reactions reported in the literature. liverpool.ac.uknih.govnih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild conditions. For chiral alcohols, kinetic resolution is a particularly effective strategy.

Kinetic Resolution : In a kinetic resolution process, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiopuren alcohol from its esterified counterpart. Lipases, such as Candida antarctica Lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PSL), are widely used for this purpose. mdpi.comresearchgate.net A racemic mixture of 1-(3-methyloxetan-3-yl)ethan-1-ol (B2445485) could be subjected to lipase-catalyzed acylation using an acyl donor like vinyl acetate. The enzyme would preferentially acylate the (R)-enantiomer, leaving behind the desired (S)-1-(3-methyloxetan-3-yl)ethan-1-ol with high enantiomeric excess. diva-portal.org The maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

Dynamic Kinetic Resolution (DKR) : To overcome the 50% yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This process combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting alcohol enantiomer. researchgate.net A metal catalyst, often based on ruthenium or iridium, is used to continuously racemize the alcohol, allowing the enzyme to theoretically convert the entire racemic starting material into a single enantiomeric product (in its acylated form). researchgate.netrsc.org

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Enzyme Acyl Donor Unreacted Alcohol (ee%) Conversion (%)
Pseudomonas cepacia Lipase (PSL) Vinyl Acetate >99 ~50
Candida antarctica Lipase B (CALB) Isopropenyl Acetate >99 ~50

Data represents typical outcomes for kinetic resolutions of secondary alcohols.

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.orgsigmaaldrich.com For example, a precursor acid, (3-methyloxetan-3-yl)acetic acid, could be coupled to a chiral auxiliary like an Evans oxazolidinone. researchgate.net Subsequent enolate formation and methylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Reductive cleavage of the auxiliary would then furnish the desired chiral alcohol. nih.gov

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or hydroxy acids, as starting materials. illinois.edu A synthesis could commence from a simple chiral building block like (S)-lactic acid or (S)-malic acid. The existing stereocenter would be carried through a sequence of reactions to construct the 3-methyl-3-(1-hydroxyethyl)oxetane structure, ensuring the final product has the correct absolute stereochemistry.

Intramolecular Cyclization Routes to the Oxetane (B1205548) Scaffold

The formation of the strained four-membered oxetane ring is a significant synthetic challenge. nih.gov Intramolecular cyclization is a common and effective method, which can proceed through either C-O or C-C bond formation.

The intramolecular Williamson etherification is a classic and widely used method for constructing cyclic ethers, including oxetanes. nih.gov This reaction involves an Sₙ2 displacement of a leaving group by an alkoxide nucleophile within the same molecule. acs.org

The synthesis would start with an acyclic precursor, such as 2-methyl-2-(hydroxymethyl)butane-1,3-diol. One of the primary hydroxyl groups would be selectively converted into a good leaving group, such as a tosylate, mesylate, or halide. Treatment of this halo- or sulfonate-diol with a base (e.g., sodium hydride) generates an alkoxide from the remaining hydroxyl group, which then attacks the carbon bearing the leaving group to close the four-membered ring. acs.org The stereocenter at the secondary alcohol can be established before or after the cyclization step. Given the stability of the oxetane ring, it is often preferable to form the ring first from a symmetric diol precursor and then create the chiral center. rsc.orgchemrxiv.org

Table 3: Examples of Intramolecular Williamson Etherification for Oxetane Formation

Substrate Leaving Group Base Yield (%)
3-chloro-2,2-dimethylpropan-1-ol Cl KOH 75-85
2-(iodomethyl)-2-methylpropane-1,3-diol I NaH 82
1-(p-Tolylsulfonyloxy)-2,2-bis(hydroxymethyl)propane OTs NaH 70-80

Data compiled from analogous cyclization reactions reported in the literature. acs.org

Transition metal-catalyzed reactions provide alternative and powerful routes to oxetanes through C-C bond formation. One such method is the rhodium-catalyzed intramolecular insertion of a carbene into an O-H bond. nih.govresearchgate.net

This approach begins with a suitably functionalized alcohol containing a diazo group. For the synthesis of a 3,3-disubstituted oxetane, a precursor like diethyl 2-diazo-4-hydroxy-4-methylpentanoate could be used. Upon treatment with a rhodium(II) catalyst, such as rhodium(II) acetate, a rhodium carbene intermediate is formed. researchgate.net This highly reactive species then undergoes an intramolecular insertion into the hydroxyl O-H bond, forming the C-C bond that closes the oxetane ring. nih.gov This methodology is notable for its efficiency and tolerance of various functional groups, providing access to highly substituted oxetanes. rsc.orgrsc.org

C-H Functionalization Strategies for Oxetane Formation

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for constructing complex molecules, including strained heterocyclic systems like oxetanes. This approach circumvents the need for pre-functionalized starting materials, often leading to more efficient and streamlined synthetic routes.

Recent advancements have demonstrated the synthesis of oxetanes directly from unactivated alcohols. researchgate.net A notable methodology couples Williamson etherification with alcohol C-H functionalization. researchgate.net This strategy can be initiated from simple primary or secondary alcohols and proceeds under mild conditions, making it suitable for late-stage functionalization of complex molecules. researchgate.net The core concept involves the generation of a nucleophilic radical from the alcohol, which then adds to a specifically designed radical trap. acs.orgnih.gov This trap, often a vinyl sulfonium (B1226848) ion, not only facilitates the radical addition due to its electronic properties but also possesses an excellent leaving group to promote the subsequent challenging 4-exo-tet SN2 cyclization to form the oxetane ring. acs.orgnih.gov This method has been shown to tolerate a variety of functional groups, including acetals, amides, and esters. researchgate.net

The versatility of this C-H functionalization approach is highlighted by its applicability to complex substrates. For instance, the steroid pregnenolone, which contains both alkene and ketone functionalities, can be converted to the corresponding oxetane with high diastereoselectivity. acs.org Similarly, galactose-derived primary alcohols can be transformed into their oxetane counterparts as single diastereoisomers. acs.org These examples underscore the potential of C-H activation strategies for the stereoselective synthesis of highly substituted oxetanes. The development of chiral catalysts for enantioselective C-H functionalization remains a significant goal, with transition-metal catalysts paired with various chiral ligands showing promise in controlling stereoselectivity in a range of C-H activation reactions. mdpi.com

Photochemical and Transition Metal-Catalyzed Cycloaddition Approaches

Cycloaddition reactions, particularly [2+2] cycloadditions between a carbonyl compound and an alkene, are a cornerstone of oxetane synthesis. nih.govbeilstein-journals.org These methods can be broadly categorized into photochemical reactions and formal cycloadditions catalyzed by Lewis acids or bases. nih.govbeilstein-journals.org

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an excited-state carbonyl compound and a ground-state alkene, is a classic and widely used method for synthesizing oxetanes. nih.govmdpi.comnih.gov First reported by Emanuele Paternò in 1909 and later structurally elucidated by George Büchi, this reaction has become a powerful tool in organic synthesis. mdpi.com

The mechanism and stereochemical outcome of the Paternò-Büchi reaction are highly dependent on the nature of the reactants and the reaction conditions. nih.govresearchgate.net The reaction typically proceeds via the triplet excited state of the carbonyl compound, which adds to the alkene to form a 1,4-diradical intermediate. bohrium.com The subsequent spin inversion and ring closure yield the oxetane product. bohrium.com The regioselectivity and stereoselectivity are determined by the stability of the intermediate diradical. mdpi.com For instance, the reaction of benzaldehyde (B42025) with 2,3-dihydrofuran (B140613) can yield a mixture of endo and exo isomers, with the ratio influenced by factors such as solvent polarity. mdpi.com

Achieving high stereochemical control, particularly enantioselectivity, has been a major focus of modern research. nih.gov A significant breakthrough was reported by Yoon and co-workers, who developed a highly enantioselective Paternò-Büchi reaction using a novel hydrogen-bonding chiral iridium photocatalyst. nih.gov This catalyst interacts with one substrate through hydrogen bonds, and upon irradiation, energy transfer occurs to the unbound ketone, which then reacts enantioselectively. nih.gov While this method provides excellent enantiomeric excess for specific substrates, the stereoselectivity can be highly dependent on the structure of the reactants. nih.gov More recently, visible-light-mediated Paternò-Büchi reactions using cationic iridium photosensitizers have been developed, offering a milder alternative to traditional UV irradiation. nih.gov

Catalyst SystemReactantsKey FeatureOutcome
Chiral Iridium PhotocatalystQuinolones and KetoestersHydrogen-bonding catalyst controls stereochemistryExcellent enantiomeric excess, but substrate-dependent nih.gov
Cationic Iridium PhotosensitizerSimple Alkenes and α-KetoestersUtilizes visible blue light instead of UVEfficient oxetane formation under milder conditions nih.gov

Formal [2+2] cycloadditions offer an alternative to photochemical methods and typically involve the stepwise reaction of a carbonyl compound with an enolate or enol ether under Lewis acid or base catalysis. nih.govbeilstein-journals.org These reactions proceed through a double addition mechanism rather than a concerted or diradical pathway. nih.gov

A variety of catalytic systems have been developed to promote these transformations with high efficiency and stereoselectivity. For example, Mikami and colleagues developed a catalytic asymmetric oxetane synthesis from silyl (B83357) enol ethers and trifluoropyruvate using a chiral Cu(II) complex. nih.gov This system delivered polysubstituted oxetanes in excellent yields with high cis/trans ratios and enantioselectivities. nih.gov N-heterocyclic carbenes (NHCs) have also proven to be effective catalysts. Scheidt and co-workers reported an NHC-catalyzed [2+2] annulation between trifluoromethyl ketones and γ-substituted allenoates, yielding 2-alkylideneoxetanes in high yields and good diastereomeric ratios. nih.gov Similarly, the use of bicyclic guanidine (B92328) catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has enabled the synthesis of highly substituted oxetanes from allenoates. rsc.org

These catalytic formal cycloadditions represent a significant advance, often providing access to highly functionalized oxetane structures that are difficult to obtain through other methods. The ability to tune the catalyst and reaction conditions allows for a high degree of control over the product's stereochemistry.

Catalyst TypeReactantsProduct TypeKey Advantage
Chiral Cu(II) ComplexSilyl enol ethers and TrifluoropyruvatePolysubstituted oxetanesExcellent yield, high cis/trans ratio, and high enantioselectivity nih.gov
N-Heterocyclic Carbene (NHC)Trifluoromethyl ketones and Allenoates2-AlkylideneoxetanesHigh yields and good diastereoselectivity nih.gov
Guanidine Lewis Base (TBD)Allenoates and AldehydesHighly substituted oxetanesHigh activity for synthesizing complex oxetanes rsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the development of synthetic methodologies. acs.orgdokumen.pub In the context of synthesizing complex molecules like this compound, these principles guide the development of more sustainable and environmentally benign protocols.

Key green chemistry principles relevant to oxetane synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cycloaddition reactions, such as the Paternò-Büchi reaction and formal [2+2] cycloadditions, are inherently atom-economical as they combine two molecules into one without the formation of byproducts. nih.govbeilstein-journals.org C-H functionalization strategies also strive for high atom economy by avoiding the need for pre-installed activating or leaving groups. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. dokumen.pub The transition metal- and organocatalyzed formal [2+2] cycloadditions are excellent examples, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically enriched product. nih.govrsc.org Photocatalysis, as seen in modern Paternò-Büchi reactions, also aligns with this principle. nih.gov

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org C-H activation approaches that can selectively functionalize a specific bond in a complex molecule without the need for protecting other functional groups exemplify this principle. researchgate.netacs.org

Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. dokumen.pub The shift from high-energy UV radiation to visible light in photocatalytic Paternò-Büchi reactions is a clear move towards greater energy efficiency. nih.gov Reactions that proceed under mild temperature and pressure conditions also contribute to this goal. researchgate.net

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. acs.org Moving away from hazardous reagents, such as the α-diazo ketones sometimes used in oxetane synthesis, towards safer alternatives like propargylic alcohols in gold-catalyzed reactions, enhances the inherent safety of the process. nih.govorganic-chemistry.org

By integrating these principles, chemists can develop synthetic routes to valuable oxetane-containing compounds that are not only efficient and selective but also safer and more sustainable.

Advanced Reactivity and Mechanistic Investigations of 1s 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety: Regio- and Stereoselectivity

The significant ring strain of the oxetane ring (approximately 107 kJ/mol) is a primary driving force for its cleavage under various conditions. beilstein-journals.org The substitution pattern of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol, with a 3,3-disubstituted core, generally enhances its stability compared to less substituted oxetanes, yet ring-opening remains a predominant reaction pathway. nih.govchemrxiv.org The outcome of these reactions is highly dependent on the reaction mechanism, which can be controlled by the choice of reagents and conditions.

Under neutral or basic conditions, the ring-opening of oxetanes typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. magtech.com.cnresearchgate.net For this compound, strong nucleophiles are expected to attack one of the two unsubstituted ring carbons (C2 or C4), as these are the most sterically accessible sites. Attack at the highly hindered quaternary C3 is disfavored. This regioselectivity is governed by steric effects, with the nucleophile approaching the less substituted carbon atom, leading to the formation of a tertiary alcohol. magtech.com.cnresearchgate.net The reaction results in an inversion of configuration at the center of attack.

The presence of the 3-methyl and 3-(1-hydroxyethyl) substituents provides significant steric hindrance, which can modulate the rate of nucleophilic attack. Furthermore, the hydroxyl group in the side chain could potentially coordinate with certain nucleophiles or reagents, influencing the reaction's regioselectivity.

Nucleophile (Nu⁻)Reagent ExampleExpected Major Product
Organometallics R-MgBr, R-Li3-methyl-3-(1-hydroxyethyl)alkane-1,3-diol derivative
Hydrides LiAlH₄, NaBH₄2-methyl-2-(1-hydroxyethyl)butane-1,4-diol
Amines RNH₂, R₂NH3-amino-3-methyl-1-(1-hydroxyethyl)propan-1-ol
Thiolates RSNa3-methyl-1-(1-hydroxyethyl)-3-(alkylthio)propan-1-ol
Azides NaN₃1-azido-3-methyl-3-(1-hydroxyethyl)propan-1-ol

This table presents plausible products based on established SN2 reactivity of substituted oxetanes.

In the presence of Brønsted or Lewis acids, the mechanism of ring-opening shifts dramatically. nih.gov The reaction is initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. For a 3,3-disubstituted oxetane like the title compound, cleavage of the C3-O bond is favored due to the formation of a relatively stable tertiary carbocation intermediate at the C3 position. nih.govnih.gov This pathway represents a departure from the SN2 mechanism and has characteristics of an SN1 reaction. libretexts.orglibretexts.org

A key feature of this compound is the presence of the tertiary hydroxyl group, which can also be activated under acidic conditions. Protonation and subsequent loss of water can generate the same C3 carbocation, which can then be trapped by a nucleophile or undergo rearrangement. nih.gov Consequently, acid-catalyzed reactions can proceed through two distinct activation pathways—protonation of the ether oxygen or protonation of the tertiary alcohol—often leading to the same key carbocation intermediate. The nucleophile then attacks the carbocationic center, resulting in a product where the nucleophile is attached to the more substituted carbon.

Reagent(s)Proposed MechanismExpected Major Product
H₂O / H⁺ Acid-catalyzed hydration (SN1-like)2-methyl-2-(1-hydroxyethyl)propane-1,3-diol
HX (anhydrous) Acid-catalyzed hydrohalogenation3-halo-2-methyl-2-(1-hydroxyethyl)propan-1-ol
ROH / H⁺ Acid-catalyzed alcoholysis3-alkoxy-2-methyl-2-(1-hydroxyethyl)propan-1-ol
Tf₂NH / Diol Brønsted acid catalysis1,4-Dioxane derivative nih.gov

This table summarizes expected outcomes based on SN1-like, acid-catalyzed ring-opening mechanisms.

The oxetane ring can undergo homolytic C-O bond cleavage through radical or photochemical pathways. Photochemical [2+2] cycloreversion, known as a retro-Paternò–Büchi reaction, can lead to the decomposition of the oxetane back into its constituent carbonyl and alkene fragments. nih.govacs.orgresearchgate.net This process can occur upon direct irradiation or through photosensitization. For this compound, this would likely yield acetone (B3395972) and 3-buten-2-ol, although other fragmentation pathways are possible.

Recent advancements have demonstrated that transition metal catalysis can mediate the radical ring-opening of oxetanes. For instance, the combination of zirconocene (B1252598) and photoredox catalysis has been shown to cleave the C-O bond, generating a carbon-centered radical. thieme-connect.de Notably, this method can exhibit reverse regioselectivity compared to many polar reactions, favoring the formation of the thermodynamically less stable radical to produce the more-substituted alcohol. thieme-connect.de Such methodologies open new avenues for the functionalization of the oxetane core.

Reductive cleavage of the oxetane C-O bonds provides a direct route to 1,3-diols. This transformation can be achieved using various reducing agents, including catalytic hydrogenation and dissolving metal reductions. acs.orgacs.org For example, treatment with hydrogen gas over a nickel catalyst can effect the hydrogenolysis of a C-O bond. acs.org The regioselectivity of this process can be influenced by the substitution pattern and the presence of directing groups. In the case of this compound, the hydroxyl group could potentially direct the catalyst to favor cleavage of the more substituted C3-O bond. Alternatively, reagents such as lithium in ethylenediamine (B42938) have been used to cleave oxetane rings under milder conditions. acs.org

Transformations at the Carbinol Stereocenter: Functional Group Interconversions with Stereochemical Retention/Inversion

The (1S)-configured secondary alcohol on the side chain is a key site for synthetic modification. Standard functional group interconversions can be performed, with the stereochemical outcome—retention or inversion—being a critical consideration.

Direct substitution of the hydroxyl group can be achieved with reagents like thionyl chloride (SOCl₂). The stereochemical outcome of this reaction is condition-dependent: in the absence of a base, it often proceeds with retention via an SNi (internal nucleophilic substitution) mechanism, while the addition of a base such as pyridine (B92270) promotes an SN2 mechanism, leading to inversion. masterorganicchemistry.com Other methods, including the Mitsunobu reaction, are well-established for achieving a clean inversion of stereochemistry at a secondary alcohol center.

TransformationReagent(s)Stereochemical Outcome at Carbinol CenterResulting Functional Group
Tosylation TsCl, PyridineRetention libretexts.orgO-Tosylate
Mesylation MsCl, Et₃NRetention libretexts.orgO-Mesylate
Acylation Ac₂O, PyridineRetentionAcetate Ester
Oxidation PCC, DMPStereocenter LostKetone
Substitution 1. TsCl, Py; 2. Nu⁻Inversion (at SN2 step)Varies with Nucleophile
Mitsunobu Reaction DEAD, PPh₃, Nu-HInversionVaries with Nucleophile
Halogenation SOCl₂, PyridineInversion masterorganicchemistry.comChloroalkane
Halogenation SOCl₂ (no base)Retention masterorganicchemistry.comChloroalkane

This table outlines common transformations of the secondary alcohol and their expected stereochemical consequences.

Ring Expansion Reactions and Rearrangement Processes

The inherent strain of the oxetane ring makes it susceptible to ring expansion reactions, providing access to larger heterocyclic systems such as tetrahydrofurans (THFs). acs.org A common method involves reaction with dimethylsulfoxonium methylide, which can convert 3-substituted oxetanes into the corresponding substituted THFs.

Under the acid-catalyzed conditions described in section 3.1.2, the formation of a tertiary carbocation at C3 can initiate rearrangement processes. nih.gov Instead of being trapped by an external nucleophile, the carbocationic intermediate could undergo several potential transformations:

Elimination: Deprotonation from an adjacent carbon could lead to the formation of an unsaturated diol.

Wagner-Meerwein Rearrangement: Migration of an adjacent alkyl group (e.g., the methyl group or a group from the side chain) could lead to a rearranged carbocation, which would then be trapped by a nucleophile to yield a rearranged product skeleton.

Pinacol-type Rearrangement: If the adjacent carbinol is oxidized to a ketone prior to acid treatment, a pinacol-type rearrangement could be initiated, leading to significant skeletal reorganization.

These rearrangement pathways offer synthetic routes to structurally diverse molecules that may not be easily accessible through other means. The specific pathway followed would depend on the stability of the various potential intermediates and transition states. researchgate.net

Oxidative and Reductive Manipulations of the Oxetane System

The chemical reactivity of this compound is largely defined by its secondary alcohol functionality and the presence of the strained oxetane ring. The strategic manipulation of the secondary alcohol group through oxidation and reduction provides a direct pathway to the corresponding ketone, 1-(3-methyloxetan-3-yl)ethan-1-one, and back to the alcohol, respectively. These transformations are fundamental in synthetic routes that may require the ketone as an intermediate or the protection of the alcohol group. The primary challenge in these manipulations is to employ reaction conditions that are mild enough to preserve the integrity of the strained oxetane ring, which can be susceptible to ring-opening under harsh acidic or basic conditions.

Oxidation of the Secondary Alcohol

The conversion of the secondary alcohol in this compound to the ketone, 1-(3-methyloxetan-3-yl)ethan-1-one, can be achieved using a variety of mild oxidizing agents. chemistrysteps.commasterorganicchemistry.com The selection of the oxidant is critical to ensure high yields and chemoselectivity, avoiding unwanted side reactions such as the cleavage of the oxetane ring. acs.org Modern oxidation methods that operate under neutral or near-neutral conditions and at low temperatures are particularly well-suited for this transformation.

Prominent among these are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes a complex of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgtcichemicals.com This method is known for its broad functional group tolerance and mild reaction conditions. alfa-chemistry.comorganic-chemistry.org Similarly, the Dess-Martin periodinane oxidation employs a hypervalent iodine reagent that efficiently oxidizes primary and secondary alcohols to their corresponding aldehydes and ketones at room temperature. wikipedia.orgwikipedia.orgorganic-chemistry.org Its key advantages include neutral pH, high yields, and a simple workup procedure. wikipedia.orgenamine.net Both methods are highly effective for the oxidation of secondary alcohols and are not expected to compromise the stability of the oxetane moiety. acs.orgacs.org

Table 1: Representative Conditions for the Oxidation of this compound

MethodOxidizing Agent(s)SolventTemperatureBase
Swern OxidationDimethyl sulfoxide (DMSO), Oxalyl chlorideDichloromethane-78 °C to RTTriethylamine
Dess-Martin OxidationDess-Martin Periodinane (DMP)DichloromethaneRoom TemperatureNone (or Pyridine)

Reduction of the Ketone

The corresponding ketone, 1-(3-methyloxetan-3-yl)ethan-1-one, can be readily reduced back to the secondary alcohol, this compound. This reductive transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly effective and commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature. chemguide.co.uk

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the secondary alcohol. chemguide.co.uk Due to the gentle nature of sodium borohydride, the oxetane ring remains intact throughout the reduction process. masterorganicchemistry.comchemguide.co.uk Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, also serves as a viable method for ketone reduction. stackexchange.comyoutube.com However, care must be taken as more forcing conditions could potentially lead to ring-opening.

Table 2: Representative Conditions for the Reduction of 1-(3-methyloxetan-3-yl)ethan-1-one

MethodReducing Agent(s)SolventTemperature
Hydride ReductionSodium Borohydride (NaBH₄)Methanol0 °C to RT
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)EthanolRoom Temperature

Computational and Theoretical Frameworks for 1s 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Quantum Chemical Calculations and Electronic Structure Elucidation (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the electronic properties of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule. researchgate.net DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying organic molecules. researchgate.net These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the energies of molecular orbitals. researchgate.net

The flexibility of the ethan-1-ol side chain attached to the rigid oxetane (B1205548) ring allows this compound to exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (the global minimum) and the energy barriers between them. This creates an "energy landscape," a map of potential energy as a function of molecular geometry. nih.govnih.gov

By systematically rotating the single bonds—specifically the C-C bond between the oxetane ring and the ethyl group, and the C-O bond of the alcohol—researchers can calculate the potential energy at each point. The results typically reveal several low-energy conformers. The stability of these conformers is governed by a balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For this specific molecule, a key interaction would be the potential for hydrogen bonding between the hydroxyl group and the oxygen atom of the oxetane ring.

Below is an illustrative data table representing potential findings from a DFT-based conformational analysis.

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol)Key Intramolecular Interaction
A (Global Minimum) 60°0.00Intramolecular H-bond (OH---O_oxetane)
B 180°1.52Anti-periplanar arrangement, minimized steric hindrance
C -60°2.15Gauche interaction, moderate steric strain

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and spatial distribution of these orbitals are critical indicators of where and how a molecule will react.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and oxetane groups due to the presence of lone pairs. The LUMO would likely be distributed across the antibonding orbitals of the C-O bonds.

A hypothetical table of FMO properties calculated via DFT is presented below.

Molecular OrbitalEnergy (eV)Spatial Localization
HOMO -9.85Lone pairs on hydroxyl and oxetane oxygen atoms
LUMO 2.10σ* orbitals of the C-O bonds
HOMO-LUMO Gap 11.95N/A

Note: The data in this table is for illustrative purposes and represents typical values that might be obtained from quantum chemical calculations.

Mechanistic Studies through Transition State Modeling and Reaction Pathway Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms. By modeling the entire reaction pathway from reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

For this compound, a relevant reaction to study would be the acid-catalyzed ring-opening of the oxetane. Theoretical modeling could map the energy profile of this reaction, showing the initial protonation of the oxetane oxygen, the formation of a carbocation intermediate, and the subsequent nucleophilic attack that opens the ring. This analysis provides deep insights into the factors controlling reaction feasibility and selectivity.

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The surrounding solvent can dramatically influence reaction rates and mechanisms. nih.gov Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. This method is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For a reaction involving this compound, modeling in different solvents (e.g., a polar protic solvent like water versus a nonpolar solvent like hexane) would reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction's energy landscape. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach provides a "movie" of molecular behavior, revealing information about conformational changes, diffusion, and intermolecular interactions. nih.gov

An MD simulation of this compound in a solvent like water would show how the molecule tumbles and rotates, how its flexible side chain moves, and how it forms and breaks hydrogen bonds with surrounding water molecules. researchgate.net Analysis of the simulation trajectory can yield valuable data, such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvation structure. Such simulations are critical for understanding how the molecule interacts with its environment, which is key to its function in various chemical and biological systems.

Strategic Applications and Derivatization of 1s 1 3 Methyloxetan 3 Yl Ethan 1 Ol in Chemical Synthesis

Utilization as a Chiral Synthon in Complex Molecule Assembly

The inherent chirality and functionality of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol make it an attractive starting material for the synthesis of enantiomerically pure complex molecules. The presence of both a hydroxyl group and an oxetane (B1205548) ring allows for a variety of chemical transformations, enabling its incorporation into larger structures with high stereochemical control.

A significant application of this compound is in the synthesis of advanced pharmaceutical intermediates. The oxetane motif is increasingly recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity, by replacing more common functionalities like gem-dimethyl or carbonyl groups. atlantis-press.comresearchgate.net

Notably, this chiral alcohol is a key intermediate in the preparation of certain thiazole (B1198619) derivatives, a class of heterocyclic compounds with a wide range of biological activities, including their use as anticancer and sedative drugs. google.comsciencescholar.us Patents have disclosed the use of this compound in the synthesis of specific thiazole-containing compounds, highlighting its importance in the pharmaceutical industry. chiralen.com Thiazole rings are a crucial component of vitamin B1, and their derivatives are vital intermediates in the synthesis of this essential nutrient. google.com The synthesis of these derivatives often involves the reaction of a compound like this compound with other reagents to construct the thiazole ring system. google.comnih.govresearchgate.netresearchgate.net

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

Intermediate ClassTherapeutic AreaReference
Thiazole DerivativesVarious (e.g., anticancer, sedatives) google.comsciencescholar.uschiralen.com

While direct examples of the incorporation of this compound into the total synthesis of natural products are not extensively documented in the available literature, its potential as a building block for bioactive natural product analogues is significant. The oxetane ring is found in some natural products with important biological activities. beilstein-journals.org The ability to introduce the chiral 3-methyloxetane-3-yl-ethanol moiety can lead to novel analogues with potentially enhanced or modified biological profiles. The synthesis of enantiomerically pure secondary alcohols is crucial for the creation of pharmaceuticals, agrochemicals, and biologically active natural products. researchgate.net

Role in Asymmetric Catalysis and Ligand Development

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Chiral alcohols and other functional groups are often incorporated into ligand scaffolds to control the stereochemical outcome of metal-catalyzed reactions. nih.govchemrxiv.org

The rigid and sterically defined structure of the 3-methyloxetane-3-yl group makes it an intriguing component for the design of new chiral ligands. The incorporation of this motif could influence the steric environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. While specific ligands derived directly from this compound are not prominently reported, the general principles of chiral ligand design suggest its potential utility. organic-chemistry.orgfigshare.com The development of C2-symmetric chiral dienes, for instance, has led to highly effective ligands for rhodium-catalyzed asymmetric additions. organic-chemistry.org

There is limited information available on the direct use of this compound or its derivatives as catalysts for asymmetric reactions. The field of organocatalysis often employs chiral molecules to catalyze reactions without the need for a metal. researchgate.netmdpi.com It is conceivable that derivatives of this chiral alcohol could be developed into effective organocatalysts for transformations such as aldol (B89426) or Michael reactions. researchgate.netresearchgate.net However, at present, there is a lack of specific research detailing such applications.

Integration into Advanced Materials Science (e.g., Polymer Chemistry)

Oxetane-containing monomers are of interest in polymer chemistry due to the ring-opening polymerization of the strained four-membered ring, which can lead to polyethers with unique properties. nih.govresearchgate.net

The incorporation of functional groups into polymers can significantly alter their physical and chemical characteristics. While there is research on the polymerization of other hydroxyl-functionalized oxetanes, such as 3-ethyl-3-hydroxymethyloxetane, to create hyperbranched polymers, nih.govresearchgate.netresearchgate.net the specific use of this compound as a monomer or modifying agent in polymer chemistry is not well-documented in the reviewed literature. The presence of the chiral center and the secondary alcohol could, in principle, be exploited to create polymers with specific stereochemical structures or to serve as a point for further functionalization.

Advanced Spectroscopic and Chiroptical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a chiral molecule such as (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol, advanced NMR experiments are indispensable for unambiguously assigning its relative configuration and understanding its conformational preferences.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. These techniques measure the transfer of magnetization between protons that are close in space, typically within 5 Å.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly effective for determining the stereochemistry and conformation of molecules. For this compound, NOESY can reveal correlations between the protons of the methyl group on the oxetane (B1205548) ring and the protons of the ethyl group, providing insights into the preferred rotational conformation around the C-C bond connecting the stereocenter to the oxetane ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is often preferred for molecules of intermediate size, as it helps to avoid the issue of zero or weak NOE signals. The cross-peaks in a ROESY spectrum always have the opposite phase to the diagonal peaks, which simplifies interpretation.

A hypothetical NOESY/ROESY correlation table for this compound is presented below, illustrating the expected spatial relationships that would help define its conformation.

Proton (¹H)Interacting Proton(s) (¹H)Expected NOE/ROE IntensityImplied Spatial Proximity
H on C1 (methine)Protons on C2 (methyl)StrongClose
H on C1 (methine)Protons of oxetane CH₂MediumDependent on conformation
Oxetane methyl protonsProtons of oxetane CH₂StrongClose
Oxetane methyl protonsH on C1 (methine)Weak to MediumDependent on conformation

The analysis of scalar (J-coupling) and residual dipolar couplings (RDCs) provides valuable information about dihedral angles and bond orientations.

Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants between the methine proton (H1) and the methylene (B1212753) protons of the oxetane ring can help to define the torsional angles and thus the preferred conformation of the molecule in solution.

Relaxation Studies: NMR relaxation time measurements (T1 and T2) can provide insights into molecular dynamics and intermolecular interactions. For a chiral molecule, these studies can reveal subtle differences in the mobility of different parts of the structure.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Stereochemistry Determination

VCD and ECD are chiroptical techniques that provide information about the absolute stereochemistry of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgchemrxiv.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. chemrxiv.org By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the (S)-configuration, the absolute stereochemistry can be unequivocally confirmed.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The Cotton effects observed in an ECD spectrum are characteristic of the electronic transitions within the chiral molecule and are directly related to its absolute configuration. nih.gov Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers allows for the assignment of the absolute configuration.

Below is a hypothetical data table summarizing the expected chiroptical data for this compound.

TechniqueWavelength/Wavenumber RangeExpected Sign of Cotton Effect/VCD BandAssociated Transition/Vibrational Mode
ECD200-250 nmPositiven → σ* transition of the hydroxyl group
VCD2800-3000 cm⁻¹Biphasic (+/-)C-H stretching modes
VCD1000-1200 cm⁻¹Strong PositiveC-O stretching modes of oxetane and alcohol

X-ray Crystallography of Derivatives for Definitive Structural Elucidation

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can directly reveal its atomic coordinates, bond lengths, bond angles, and absolute configuration.

In cases where the parent compound does not readily form high-quality crystals, a common strategy is to prepare a crystalline derivative. For an alcohol like this compound, derivatives such as esters (e.g., p-bromobenzoate) or urethanes are often synthesized to enhance crystallinity. The presence of a heavy atom like bromine in the derivative also facilitates the determination of the absolute configuration using anomalous dispersion.

A table of hypothetical crystallographic data for a derivative of this compound is provided below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
Flack Parameter0.02(3)

Time-Resolved Spectroscopy for Reaction Intermediates

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be employed to study the dynamics of chemical reactions involving this compound and to detect and characterize short-lived reaction intermediates. For example, in photochemical or oxidation reactions, this compound could form radical or carbocation intermediates. Time-resolved spectroscopy allows for the observation of the formation and decay of these species on timescales ranging from femtoseconds to seconds, providing crucial mechanistic insights.

Structure Reactivity Relationships and Stereoelectronic Effects in 1s 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Influence of Oxetane (B1205548) Ring Strain on Reactivity and Stability

The oxetane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This internal strain is a primary driver of the ring's reactivity, particularly in reactions that lead to the opening of the four-membered ring. The strain energy of the parent oxetane is approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of oxiranes (27.3 kcal/mol) and substantially higher than that of the less-strained five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). This stored energy can be released during chemical reactions, providing a thermodynamic driving force for ring-opening processes.

The reactivity of oxetanes is typically manifested in facile ring-opening reactions under Lewis acidic or strong Brønsted acidic conditions. The polarized C-O bonds are susceptible to nucleophilic attack, which is promoted by acid activation of the ring oxygen. However, the stability of the oxetane ring is highly dependent on its substitution pattern. Recent studies have demonstrated that 3,3-disubstituted oxetanes, such as the core of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol, exhibit significantly enhanced tolerance to a wide range of chemical conditions compared to other substitution patterns. This increased stability is attributed in part to steric hindrance around the C-O bonds, which shields them from nucleophilic attack. Consequently, while the ring is prone to opening under harsh acidic conditions, it is stable under many common synthetic transformations, including basic conditions, oxidations, reductions, and various C-C bond-forming reactions.

Comparative Ring Strain Energies of Cyclic Ethers
Cyclic EtherRing SizeRing Strain Energy (kcal/mol)Ring Strain Energy (kJ/mol)
Oxirane327.3114
Oxetane425.5107
Tetrahydrofuran (THF)55.623
Tetrahydropyran (THP)6~1.25

Stereoelectronic Control and Remote Stereochemical Induction in Reactions

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are prominent in oxetane chemistry. The electronegative oxygen atom in the ring creates a powerful inductive electron-withdrawing effect that propagates through the sigma framework. This effect can significantly influence the reactivity of substituents attached to the ring. For instance, an oxetane ring positioned alpha to an amine can lower the amine's pKa by several units, making it substantially less basic.

In the case of this compound, the chiral center at the C1 position of the ethanol (B145695) side chain introduces the potential for remote stereochemical induction. While specific studies on this exact molecule are limited, the principles of asymmetric synthesis suggest that the stereochemistry of the existing chiral center can influence the outcome of reactions at other sites in the molecule. This control is exerted through space, either by sterically directing the approach of a reagent to a prochiral center or by influencing the conformational equilibrium of the molecule to favor a transition state that leads to a specific stereoisomer. The synthesis of chiral α-stereogenic oxetanols via catalyst-directed diastereoselective reactions highlights the importance of controlling stereochemistry in this class of compounds. The fixed, puckered conformation of the 3,3-disubstituted oxetane ring can act as a stereochemical control element, influencing the facial selectivity of reactions at the adjacent hydroxyl group or at the methyl group of the oxetane ring itself.

Conformational Dynamics and Their Impact on Chemical Transformations

This well-defined, non-planar structure can act as a "conformational lock," rigidifying the molecule's structure. By restricting the rotational freedom of the attached ethan-1-ol side chain, the oxetane ring can control the spatial orientation of the hydroxyl and methyl groups. This conformational constraint can have profound effects on chemical transformations by pre-organizing the molecule for a specific reaction pathway or by influencing intramolecular interactions. In medicinal chemistry, the incorporation of an oxetane ring has been shown to cause profound changes in conformational preference, for example, by favoring synclinal (gauche) arrangements over antiplanar (anti) arrangements in aliphatic chains. This ability to dictate molecular shape is crucial, as it can lead to a better conformational fit within a biological target's binding pocket, thereby enhancing potency or selectivity.

Structural Parameters of the Oxetane Ring
ParameterValueNote
Puckering Angle (Unsubstituted)8.7° (at 140 K)Increases with 3,3-disubstitution
C-O-C Bond Angle90.2°Highly strained compared to ideal tetrahedral angle
C-C-O Bond Angle92.0°-
C-C-C Bond Angle84.8°-
C-O Bond Length1.46 Å-
C-C Bond Length1.53 Å-

Future Research Directions and Emerging Paradigms for 1s 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Development of Novel and Sustainable Synthetic Pathways

While established methods for oxetane (B1205548) synthesis exist, such as the Paternò-Büchi reaction and intramolecular Williamson etherification, they often face limitations regarding substrate scope, selectivity, and environmental impact. nih.govmagtech.com.cnacs.org Future research will undoubtedly focus on creating more efficient, sustainable, and versatile synthetic routes to (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol and its derivatives.

Key areas of development include:

Catalytic C-H Functionalization : Recent advances have demonstrated the direct conversion of alcohols into oxetanes via C-H functionalization, offering a more atom-economical approach that avoids multi-step substrate pre-functionalization. nih.govresearchgate.net

Gold-Catalyzed Cyclizations : The use of gold catalysts to promote the cyclization of readily available propargylic alcohols into oxetan-3-ones presents a practical and efficient one-step method. nih.gov Subsequent stereoselective reduction would yield the target chiral alcohol.

Enantioselective Methodologies : Developing new chiral catalysts for the enantioselective synthesis of 2-substituted and other functionalized oxetanes remains a significant goal. acs.orgresearchgate.net This is crucial for accessing optically pure compounds like this compound for applications in medicinal chemistry. nih.gov

Green Chemistry Approaches : A major paradigm shift involves the adoption of green chemistry principles, such as using non-toxic reagents, renewable starting materials, and minimizing waste, to develop environmentally benign synthetic processes. acs.org

Table 1: Comparison of Synthetic Strategies for Oxetane Rings
Synthetic StrategyDescriptionAdvantagesChallenges/Future Directions
Intramolecular Williamson EtherificationA classic C-O bond-forming cyclization of a 1,3-halohydrin or a related substrate. nih.govWell-established and reliable for certain substrates.Requires multi-step synthesis of precursors; can generate stoichiometric waste. nih.gov
Paternò-Büchi ReactionA [2+2] photocycloaddition between a carbonyl compound and an alkene to form the oxetane ring. nih.govacs.orgDirect formation of the four-membered ring.Often requires UV light, which can lead to side products; issues with reactivity and selectivity. acs.org
Alcohol C-H FunctionalizationDirect conversion of an alcohol into an oxetane, streamlining the synthetic route. acs.orgresearchgate.netHigh atom economy; avoids pre-functionalization of starting materials. researchgate.netExpanding substrate scope and improving catalyst efficiency.
Gold-Catalyzed Alkyne OxidationIntermolecular oxidation of propargylic alcohols to form oxetan-3-ones in one step. nih.govUses readily available starting materials; proceeds under mild, open-flask conditions. nih.govRequires a subsequent stereoselective reduction step to access chiral alcohols.

Exploration in Supramolecular Chemistry and Self-Assembly

The unique combination of a hydroxyl group (a hydrogen bond donor and acceptor) and an oxetane ring (a potent hydrogen bond acceptor) in this compound makes it an intriguing building block for supramolecular chemistry. acs.orgresearchgate.net The strained C-O bonds of the oxetane ring enhance the accessibility of the oxygen's lone pair electrons for hydrogen bonding. illinois.edu

Future research in this area could explore:

Directed Self-Assembly : Investigating how the specific stereochemistry and functional groups of the molecule can direct the formation of ordered supramolecular architectures, such as chiral polymers, gels, or liquid crystals.

Host-Guest Chemistry : Using the molecule as a guest within larger host structures or designing it to act as a chiral host for specific guest molecules.

Crystal Engineering : Systematically studying the crystallization behavior of this compound and its derivatives to understand and control the formation of different crystal packing arrangements with desired properties. The self-assembly process is highly dependent on the purity of the compound and the conditions used. sigmaaldrich.com

Table 2: Potential Supramolecular Interactions and Assemblies
Interaction TypeParticipating GroupsPotential Supramolecular AssemblyResearch Focus
Hydrogen Bonding (O-H···O)Hydroxyl group (donor/acceptor), Oxetane oxygen (acceptor)Chains, helices, sheets, networksControlling dimensionality and chirality of the assembly.
Van der Waals ForcesMethyl and ethyl groups, oxetane ringClose packing in crystals, micelle formation for amphiphilic derivativesDesigning amphiphilic derivatives for self-assembly in solution. mdpi.com
Host-Guest InteractionsThe entire molecule as a chiral guest or hostInclusion complexes, chiral recognition systemsDeveloping sensors or systems for enantioselective separation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. vapourtec.commdpi.com For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters like temperature, pressure, and reaction time, which is particularly important for managing reactive intermediates and improving selectivity.

Furthermore, the integration of automated synthesis platforms, sometimes referred to as "chemputers," with artificial intelligence and machine learning algorithms, represents a new paradigm in chemical synthesis. researchgate.net These systems can:

Optimize Reaction Conditions : Rapidly screen a wide range of catalysts, solvents, and conditions to identify the optimal parameters for yield and enantioselectivity.

Enable Multi-step Synthesis : Automate sequential reaction steps, purification, and analysis, significantly accelerating the discovery and development of new synthetic routes. researchgate.net

Facilitate Library Synthesis : Generate libraries of oxetane-containing molecules for high-throughput screening in drug discovery programs.

The application of these automated technologies could dramatically reduce the time and resources required to develop a robust and scalable synthesis for this compound.

Bio-inspired Synthesis and Enzyme Mimicry

Nature provides a blueprint for highly selective and efficient chemical transformations through enzymes. Bio-inspired synthesis and biocatalysis are emerging as powerful and sustainable tools for producing complex chiral molecules. researchgate.net

Future research avenues include:

Enzymatic Synthesis : Employing enzymes, such as alcohol dehydrogenases (ADHs) or engineered halohydrin dehalogenases (HHDHs), for the stereoselective synthesis of this compound. researchgate.netrsc.org These biocatalytic methods operate under mild aqueous conditions, offering an environmentally friendly alternative to traditional organic synthesis. rsc.orgresearchgate.net

Dynamic Kinetic Resolution (DKR) : Combining an enzyme for kinetic resolution with a metal catalyst for in-situ racemization of the slower-reacting enantiomer can allow for the theoretical conversion of a racemic starting material into a single enantiomer with 100% yield. mdpi.com

Enzyme Mimicry : Designing small-molecule catalysts that mimic the function of enzymes. This involves creating synthetic catalysts with specific binding pockets and catalytically active groups that can achieve high levels of stereocontrol in the synthesis of the target molecule.

Table 3: Comparison of Biocatalytic vs. Chemocatalytic Approaches
FeatureBiocatalysis (e.g., ADHs)Chemocatalysis
SelectivityTypically excellent enantioselectivity and regioselectivity. rsc.orgCan be very high, but often requires extensive catalyst development.
Reaction ConditionsMild (near-neutral pH, room temperature), aqueous media. researchgate.netOften requires organic solvents, inert atmospheres, and non-physiological temperatures.
Substrate ScopeCan be limited, though protein engineering is expanding the scope. researchgate.netGenerally broader and more versatile.
SustainabilityHigh; uses renewable resources and biodegradable catalysts.Often relies on precious metals and generates more hazardous waste.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. Methods like Density Functional Theory (DFT) allow for the in-silico investigation of reaction mechanisms, transition states, and catalyst-substrate interactions. nih.govresearchgate.net

For this compound, computational design can be leveraged to:

Design Novel Catalysts : Predict the performance of new catalysts for asymmetric synthesis, guiding experimental efforts toward the most promising candidates.

Understand Reaction Mechanisms : Elucidate the detailed mechanistic pathways of oxetane-forming reactions, helping to explain observed selectivity and identify opportunities for improvement. news-medical.net

Predict Physicochemical Properties : Calculate properties such as solubility, lipophilicity, and metabolic stability for derivatives of the target molecule, aiding in the design of new compounds for specific applications, such as drug discovery. news-medical.net

By combining computational predictions with experimental validation, researchers can accelerate the development of highly efficient and selective synthetic methods, moving beyond trial-and-error approaches to a more rational, design-oriented strategy.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for achieving high enantiomeric purity of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or enzymatic resolution. For example, asymmetric reduction of ketones using chiral borane catalysts (e.g., Corey-Bakshi-Shibata) can yield enantiomerically enriched alcohols. Reaction conditions such as temperature (-20°C to 25°C) and solvent polarity (e.g., THF or toluene) critically influence stereochemical outcomes. Post-synthesis purification via chiral HPLC (e.g., using cellulose-based columns) is recommended to verify purity, as demonstrated in studies of structurally similar alcohols .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify key structural features, such as the oxetane ring’s methyl group (δ ~1.3–1.5 ppm for CH3_3) and the chiral alcohol’s proton (δ ~4.0–4.5 ppm). Coupling constants (JJ) help confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C7_7H14_{14}O2_2) by matching exact mass (130.0994 Da).
  • Polarimetry : Optical rotation measurements ([α]D20_D^{20}) validate enantiomeric excess when compared to literature values .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in sealed, inert containers under dry conditions at 2–8°C to minimize hydrolysis of the oxetane ring. Use argon/vacuum sealing for long-term storage. Avoid exposure to strong acids/bases, which may destabilize the oxetane moiety. Safety protocols (e.g., PPE, ventilation) align with flammable alcohol handling guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyloxetane ring influence nucleophilic substitution reactions at the alcohol site?

  • Methodological Answer : The 3-methyloxetane’s rigid, strained ring creates steric hindrance, slowing SN2_2 reactions. Computational modeling (e.g., DFT) can predict transition-state geometries, while kinetic studies (e.g., monitoring reaction rates with varying substituents) quantify steric effects. For example, bulky groups adjacent to the hydroxyl group may favor elimination over substitution, as seen in analogous cyclohexanol derivatives .

Q. What strategies mitigate racemization during derivatization of this compound into esters or ethers?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct acylations at 0–5°C using mild activating agents (e.g., DCC/DMAP).
  • Protecting Groups : Use silyl ethers (e.g., TBSCl) to temporarily protect the alcohol, reducing base-induced racemization.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively esterify the (1S)-enantiomer under non-racemizing conditions, as validated in studies of chiral secondary alcohols .

Q. How can contradictions in reported synthetic yields for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or workup procedures. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) reduce variability. Cross-validation with independent labs using shared protocols ensures reproducibility .

Q. What computational methods predict the compound’s behavior in biological systems (e.g., enzyme binding)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., oxidoreductases), identifying potential binding pockets near the oxetane ring.
  • MD Simulations : All-atom molecular dynamics (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments.
  • ADMET Prediction : Software like SwissADME estimates bioavailability and metabolic pathways, guiding in vitro testing priorities .

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